N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide
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Overview
Description
N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide is a complex organic compound with a unique structure that includes an aminophenyl group, a carbamoylmethyl group, and a dimethylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the aminophenyl intermediate, which is then reacted with a carbamoylmethylating agent under controlled conditions to form the desired compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome but often include specific temperatures, pressures, and solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used.
Scientific Research Applications
N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide include:
tert-Butylamine: An aliphatic primary amine with applications in organic synthesis.
Piperine: An alkaloid compound from black pepper with anticancer properties.
tert-Butyl carbamate: Used in the synthesis of various organic compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-N-[(2-aminophenyl)methyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)8-14(20)18(10-13(17)19)9-11-6-4-5-7-12(11)16/h4-7H,8-10,16H2,1-3H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTODWUHFWLCZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(CC1=CC=CC=C1N)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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